methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
Description
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a conjugated enamine system with cyano and carbamoyl substituents. Its structure integrates a 3-methoxyphenyl group, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
methyl 5-[2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-14-5-3-4-12(9-14)20-16(21)11(10-18)8-13-6-7-15(19-13)17(22)24-2/h3-9,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMCZQKQAOACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(N2)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a cyanoacrylate ester, followed by the introduction of the methoxyphenyl and carbamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylates, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or covalent modification. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
- Structural Features: Replaces the cyano-carbamoyl-eth-1-en-1-yl group with a 3-fluoro-2-iodobenzoyl moiety and a methyl substituent at the pyrrole C3 position .
- Synthesis : Prepared via Friedel-Crafts acylation (23% yield), contrasting with the target compound’s likely condensation-based synthesis .
Methyl 5-Aryl-1H-pyrrole-2-carboxylates (2a–2e)
- Structural Features: Share the pyrrole-2-carboxylate core but lack the cyano-carbamoyl-eth-1-en-1-yl side chain. Aryl groups (e.g., p-tolyl, 4-methoxyphenyl) are introduced via Suzuki coupling .
- Impact : The absence of the conjugated enamine system simplifies electronic properties, as seen in their higher yields (71–93%) compared to the target compound’s likely complex synthesis .
Ethyl 4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-1-phenyl-1H-pyrazole-3-carboxylate
Physicochemical Properties
Research Challenges and Opportunities
- Synthetic Complexity : The target compound’s multi-step synthesis (condensation + functionalization) likely results in lower yields compared to Suzuki-coupled analogs.
- Structure-Activity Relationships (SAR): Further studies are needed to evaluate how the 3-methoxyphenyl and cyano groups influence bioactivity compared to pyrazole or iodinated derivatives.
Biological Activity
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a pyrrole ring, a cyano group, and a methoxyphenyl carbamoyl moiety. Its IUPAC name reflects its intricate composition:
- IUPAC Name : this compound
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.27 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antioxidant Activity : The presence of the pyrrole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Cancer Treatment
Several studies have investigated the use of this compound in cancer therapy:
- Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these malignancies.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored:
- Case Study 2 : In a rodent model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain, suggesting potential for use in treating rheumatoid arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in joint swelling | |
| Antioxidant | Scavenging of free radicals |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 5-{2-cyano...} | 10 - 25 | Enzyme inhibition, anti-inflammatory |
| Methyl pyrrole-2-carboxylate | 15 - 30 | Antioxidant effects |
| Other pyrrole derivatives | Varies | Various mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
